2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a conjugated organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent optoelectronic properties, making them valuable in various applications such as organic photovoltaics, organic field-effect transistors, and light-emitting diodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the DPP Core: The diketopyrrolopyrrole core is synthesized through a condensation reaction between a nitrile and a diketone.
Introduction of Thiophene Units: Thiophene units are introduced via a Stille coupling reaction, which involves the use of a palladium catalyst.
Attachment of Alkyl Chains: The long alkyl chains (2-decyltetradecyl) are attached to the DPP core through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopyrrolopyrrole-based quinones.
Reduction: Reduction reactions can convert the diketopyrrolopyrrole core to its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Diketopyrrolopyrrole-based quinones.
Reduction: Dihydro derivatives of diketopyrrolopyrrole.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Photovoltaics: Used as a donor material in organic solar cells due to its high charge mobility and stability.
Organic Field-Effect Transistors: Employed as a semiconductor material in OFETs for its excellent charge transport properties.
Light-Emitting Diodes: Utilized in OLEDs for its strong fluorescence and high quantum yield.
Biological Imaging: Explored for use in biological imaging due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to transport charge efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge mobility. In organic photovoltaics, it acts as a donor material, transferring electrons to an acceptor material, thereby generating an electric current .
Comparison with Similar Compounds
Similar Compounds
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): Similar in structure but with different alkyl chains and thiophene units.
Poly(2,2’-[2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl]dithiophene-5,5’-diyl-alt-2,2’-bithiophene-5,5’-diyl): Another DPP-based polymer with different side chains.
Uniqueness
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific combination of long alkyl chains and thiophene units, which provide it with superior solubility, processability, and optoelectronic properties compared to other similar compounds .
Biological Activity
2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP) is a diketopyrrolopyrrole (DPP) derivative that has garnered attention in the field of organic electronics due to its unique structural properties and potential applications in organic semiconductors. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in organic field-effect transistors (OFETs) and other electronic devices.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
CAS Number | 1260685-63-9 |
Molecular Formula | C₃₀H₄₀N₂O₂S₂ |
Molecular Weight | 524.78 g/mol |
Appearance | Dark purple solid |
Melting Point | 95 °C - 97 °C |
This compound features a planar conjugated structure that enhances π–π interactions and allows for tuning of the band-gap and energy levels in polymer semiconductors .
Synthesis
The synthesis of DPP derivatives typically involves Stille coupling reactions or similar methodologies. For example, the introduction of long alkyl chains such as decyltetradecyl enhances solubility and facilitates crystallization in thin-film applications. The following general procedure outlines the synthesis steps:
- Reagents Preparation : Combine diketopyrrolopyrrole with thiophene derivatives.
- Reaction Conditions : Conduct the reaction under inert atmosphere at elevated temperatures (e.g., 60 °C).
- Purification : Use column chromatography to isolate the desired product.
Organic Field-Effect Transistors (OFETs)
DPP derivatives have shown promising results in OFET applications due to their high charge mobility and stability. For instance:
- A copolymer based on DPP exhibited hole mobilities exceeding 1.0 cm2V−1s−1 in thin-film transistors .
- The incorporation of different donor units into the polymer backbone significantly influences charge transport properties.
Case Studies
- High Mobility Copolymers : Research has demonstrated that copolymers incorporating DPP with thiophene units achieve hole mobilities up to 5.23 cm2V−1s−1, showcasing their potential for high-performance electronic devices .
- Environmental Stability : Studies indicate that DPP-based materials maintain performance under various environmental conditions, making them suitable for outdoor applications in organic photovoltaics.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity and electronic properties of DPP derivatives:
Properties
Molecular Formula |
C62H104N2O2S2 |
---|---|
Molecular Weight |
973.6 g/mol |
IUPAC Name |
2,5-bis(2-decyltetradecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C62H104N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-45-53(43-37-33-29-23-19-15-11-7-3)51-63-59(55-47-41-49-67-55)57-58(61(63)65)60(56-48-42-50-68-56)64(62(57)66)52-54(44-38-34-30-24-20-16-12-8-4)46-40-36-32-28-26-22-18-14-10-6-2/h41-42,47-50,53-54H,5-40,43-46,51-52H2,1-4H3 |
InChI Key |
LLVLNVSQNUMIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Origin of Product |
United States |
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